

Application Note: Quantification of Cetirizine and its Impurities using LC-MS/MS

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Compound of Interest

Compound Name: *Deschloro Cetirizine dihydrochloride*

Cat. No.: *B139080*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine is a potent, second-generation histamine H1 receptor antagonist widely used in the treatment of allergies, hay fever, and urticaria. During the synthesis, storage, and formulation of cetirizine, various impurities can arise. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory agencies require strict control and monitoring of these impurities. This application note presents a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cetirizine and its potential impurities.

This method is crucial for quality control in pharmaceutical manufacturing, stability studies, and in supporting regulatory filings. The use of Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer provides high selectivity and sensitivity, enabling the accurate quantification of impurities at very low levels.

Experimental Protocols

Materials and Reagents

- Standards: Cetirizine Dihydrochloride, Cetirizine N-Oxide, (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Impurity A), and other relevant impurity standards.[1][2][3]
- Internal Standard (IS): Cetirizine-d4 or another suitable stable isotope-labeled analog.[4][5][6][7]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Ultrapure).
- Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
- Sample Matrix: Blank human plasma or drug formulation excipients for validation.

Standard and Sample Preparation

2.1. Standard Stock Solutions (1 mg/mL) Prepare individual stock solutions of cetirizine and each impurity in methanol.

2.2. Working Standard Solutions Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for creating the calibration curve.

2.3. Internal Standard Working Solution Dilute the Cetirizine-d4 stock solution to a final concentration of 100 ng/mL in methanol.[7]

2.4. Sample Preparation (from Human Plasma)

- Pipette 100 µL of the plasma sample into a microcentrifuge tube.
- Add 20 µL of the 100 ng/mL Cetirizine-d4 internal standard working solution.[6][7]
- Add 300 µL of acetonitrile to precipitate proteins.[6][7]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.[6]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6][7]

2.5. Sample Preparation (from Drug Product)

- Accurately weigh and crush a representative number of tablets or dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of mobile phase).
- Sonicate for 15-20 minutes to ensure complete dissolution.
- Filter the solution through a 0.22 µm syringe filter.
- Dilute the filtered solution to an appropriate concentration within the calibration range with the mobile phase.
- Spike with the internal standard before injection.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

- System: High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[\[8\]](#)
- Mobile Phase:
 - A: 10 mM Ammonium acetate in water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to resolve all impurities from the main cetirizine peak.
- Flow Rate: 0.8 - 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.

3.2. Mass Spectrometry

- System: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.

- MRM Transitions: The precursor-to-product ion transitions for cetirizine and its impurities should be optimized.

Data Presentation

Table 1: Optimized MRM Transitions for Cetirizine and Impurities

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Cetirizine	389.2	201.1	150	25
Cetirizine-d4 (IS)	393.2	201.1	150	25
Cetirizine N-Oxide	405.2	201.1	150	30
Impurity A	287.1	167.1	150	20

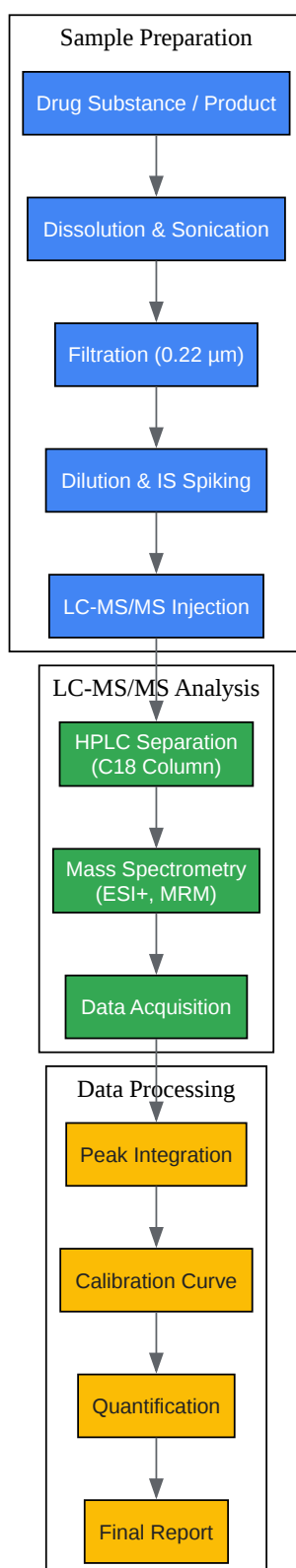
Note: The MRM transitions for specific impurities may need to be determined empirically if not available in the literature. The values for Cetirizine and its deuterated internal standard are well-established.[\[4\]](#)[\[5\]](#)[\[9\]](#)

Table 2: Method Validation Summary

Parameter	Cetirizine	Cetirizine N-Oxide	Impurity A
Linearity Range (ng/mL)	0.5 - 500	0.1 - 100	0.1 - 100
Correlation Coefficient (r ²)	> 0.995	> 0.995	> 0.995
LOD (ng/mL)	0.1	0.05	0.05
LOQ (ng/mL)	0.5	0.1	0.1
Accuracy (%)	95 - 105	93 - 107	94 - 106
Precision (%RSD)	< 5	< 7	< 8
Recovery (%)	> 90	> 85	> 88

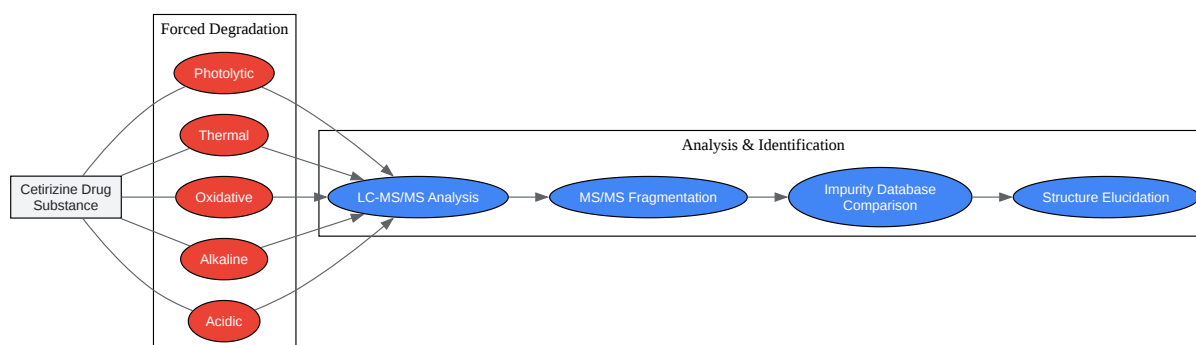
Note: These are typical performance characteristics and should be established during method validation.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of cetirizine impurities.



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Caption: Logical workflow for impurity identification and characterization.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of cetirizine and its impurities. The simple sample preparation procedure and the high selectivity of the MS/MS detection allow for high-throughput analysis, which is essential in a quality control environment. The method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. One of the primary degradation products identified in forced degradation studies is cetirizine N-oxide, which is formed under oxidative conditions.[10][11][12] Other potential impurities can arise from the synthetic process, such as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[7]

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